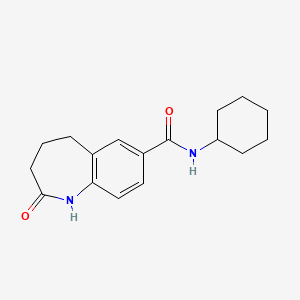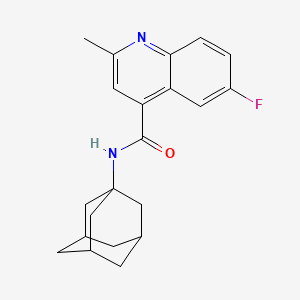![molecular formula C13H12N2O3S B6636296 Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate, also known as MTCB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It belongs to the class of thiazole-containing compounds, which have been found to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, this compound has been found to activate the caspase-3 pathway, which leads to apoptosis. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In bacteria, this compound is believed to inhibit the synthesis of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In bacteria, this compound has been found to inhibit cell growth and inhibit the synthesis of the bacterial cell wall.
実験室実験の利点と制限
One advantage of using Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate in lab experiments is its potential as a therapeutic agent. Its anticancer and antibacterial properties make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate. One direction is to investigate its potential as an antifungal agent. Thiazole-containing compounds have been found to possess antifungal properties, and it is possible that this compound could also exhibit this activity. Another direction is to investigate the potential of this compound as an anti-inflammatory agent. Thiazole-containing compounds have been found to possess anti-inflammatory properties, and it is possible that this compound could also exhibit this activity. Finally, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
合成法
The synthesis of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate involves the reaction of 5-methyl-2-mercaptobenzothiazole with methyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography. The yield of this compound obtained from this method is reported to be around 60-70%.
科学的研究の応用
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to exhibit promising biological activities, making it a potential candidate for drug development. Several studies have investigated the potential of this compound as an anticancer agent. In one study, this compound was found to induce apoptosis (programmed cell death) in human breast cancer cells by activating the caspase-3 pathway. Another study reported that this compound could inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anticancer properties, this compound has also been found to possess antibacterial activity. A study reported that this compound could inhibit the growth of Staphylococcus aureus, a common bacterial pathogen that causes skin infections and pneumonia. Another study found that this compound could inhibit the growth of Escherichia coli, a bacterium that can cause urinary tract infections and food poisoning.
特性
IUPAC Name |
methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-7-14-13(19-8)15-11(16)9-5-3-4-6-10(9)12(17)18-2/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYDOIQBEVHBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)


![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)

![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)



![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)

